molecular formula C11H9NO6 B15211033 2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid

2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid

Cat. No.: B15211033
M. Wt: 251.19 g/mol
InChI Key: SONBPXGLDJKFNA-UHFFFAOYSA-N
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Description

2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a complex organic compound that belongs to the class of benzoxazole derivatives. . This compound features a benzoxazole ring fused with a carboxymethyl group and a hydroxyacetic acid moiety, making it a unique structure with potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves multiple steps, including electrophilic substitution, cyclization, and reduction reactions. One common method starts with ortho-aminophenol and chloroacetic acid, which undergoes cyclization to form the benzoxazole ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid apart is its combination of a benzoxazole ring with a carboxymethyl and hydroxyacetic acid moiety. This unique structure allows it to participate in a broader range of chemical reactions and interact with different biological targets, enhancing its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

2-[2-(carboxymethyl)-1,3-benzoxazol-4-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H9NO6/c13-8(14)4-7-12-9-5(10(15)11(16)17)2-1-3-6(9)18-7/h1-3,10,15H,4H2,(H,13,14)(H,16,17)

InChI Key

SONBPXGLDJKFNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C(C(=O)O)O

Origin of Product

United States

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